molecular formula C15H31Cl2N3 B2930686 1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride CAS No. 2490406-80-7

1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride

Cat. No.: B2930686
CAS No.: 2490406-80-7
M. Wt: 324.33
InChI Key: VHFBMXGKJKMSMJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a piperidine ring, further connected to a piperazine moiety. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction proceeds through an aza-Michael addition, leading to the formation of the piperazine ring.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure consistency and efficiency. The use of solid-phase synthesis and photocatalytic methods has also been explored for the industrial production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while reduction can produce piperidines. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives .

Scientific Research Applications

1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride involves its interaction with specific molecular targets. The compound is known to interact with neurotransmitter receptors, particularly those in the central nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.

    Piperazine: A six-membered ring with two nitrogen atoms, known for its use in anti-parasitic drugs.

    Cyclohexylpiperazine: Similar structure but lacks the piperidine ring.

Uniqueness

1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride is unique due to its combined structure of cyclohexyl, piperidine, and piperazine rings. This unique structure imparts specific biological activities and pharmacological properties that are not observed in simpler piperidine or piperazine derivatives .

Properties

IUPAC Name

1-cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3.2ClH/c1-2-5-14(6-3-1)17-9-11-18(12-10-17)15-7-4-8-16-13-15;;/h14-16H,1-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFBMXGKJKMSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3CCCNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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